![molecular formula C17H15ClN2OS2 B4265432 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265432.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide, also known as CCT018159, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for investigating different biological processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes, such as glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes play a role in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of amyloid beta peptide accumulation in the brain, and the regulation of cell proliferation and differentiation. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes, which allows for more targeted investigations of biological processes. However, one limitation of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further investigation into the mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide could provide insight into the role of GSK-3β and CDK5 in various biological processes. Finally, the development of more specific and less toxic analogs of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been studied for its potential use in various scientific research applications. One area of interest is its use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta peptides in the brain.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-3-14-8-12(9-22-14)16(21)20-17-19-15(10(2)23-17)11-4-6-13(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGVZXGGICURRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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